

N1-Propargylpseudouridine: A Technical Overview of its Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *N1-Propargylpseudouridine*

Cat. No.: *B15140022*

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Abstract

N1-Propargylpseudouridine is a modified nucleoside analogue with emerging interest in the field of cancer research. As a derivative of pseudouridine, an isomer of the canonical RNA nucleoside uridine, it possesses unique structural features that may confer novel biological activities. This technical guide provides a comprehensive overview of the chemical structure of **N1-Propargylpseudouridine**, details on its synthesis, and a summary of its reported biological effects, with a focus on its potential as an anticancer agent through the inhibition of DNA synthesis and induction of apoptosis.

Chemical Structure and Properties

N1-Propargylpseudouridine is characterized by the presence of a propargyl group attached to the nitrogen at the N1 position of the uracil base in a pseudouridine scaffold. In pseudouridine, the ribose sugar is linked to the C5 position of the uracil base, in contrast to the N1-glycosidic bond found in uridine. This C-glycosidic bond in pseudouridine provides greater rotational freedom and the potential for enhanced base stacking within RNA structures. The addition of the propargyl group (a three-carbon chain with a terminal alkyne) at the N1 position further modifies the electronic and steric properties of the molecule.

Structural Details

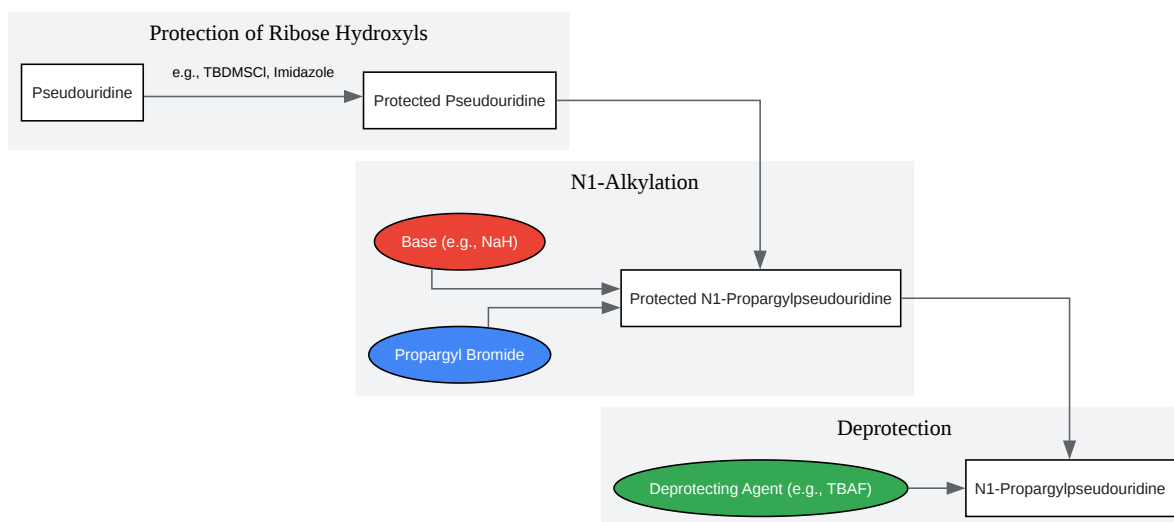
Property	Value
Chemical Name	5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₆
Molecular Weight	282.25 g/mol
CAS Number	1464021-70-2
SMILES	<chem>C#CCn1cc(C2OC(CO)C(O)C2O)c(=O)nc1=O</chem>

Synthesis of N1-Propargylpseudouridine

While a detailed, peer-reviewed protocol for the specific synthesis of **N1-Propargylpseudouridine** is not readily available in the public domain, the synthesis of related N1-substituted pseudouridine derivatives generally involves the alkylation of a protected pseudouridine precursor. A plausible synthetic route, based on general principles of nucleoside chemistry, is outlined below.

General Synthetic Workflow

The synthesis would likely proceed through the following key steps:



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A plausible synthetic workflow for **N1-Propargylpseudouridine**.

Hypothetical Experimental Protocol

Step 1: Protection of Pseudouridine: To prevent unwanted side reactions, the hydroxyl groups of the ribose moiety of pseudouridine are first protected. A common method involves the use of silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, in the presence of a base like imidazole in a suitable organic solvent (e.g., dimethylformamide).

Step 2: N1-Alkylation: The protected pseudouridine is then reacted with propargyl bromide in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF). The base deprotonates the N1 position of the uracil ring, facilitating the nucleophilic attack on the propargyl bromide and forming the N1-propargyl bond.

Step 3: Deprotection: Following successful alkylation, the protecting groups on the ribose hydroxyls are removed. For TBDMS groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is typically employed.

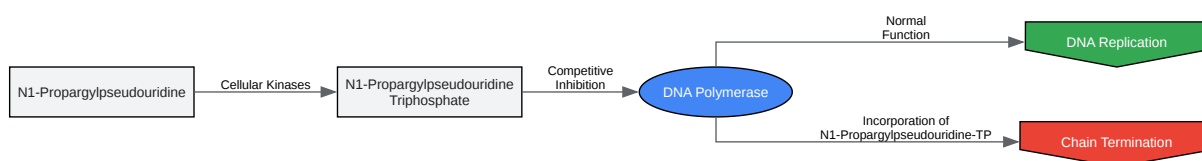
Step 4: Purification: The final product, **N1-Propargylpseudouridine**, would be purified from the reaction mixture using standard chromatographic techniques, such as silica gel column chromatography or reversed-phase high-performance liquid chromatography (HPLC). The identity and purity of the compound would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

N1-Propargylpseudouridine has been identified as a purine nucleoside analogue with potential antitumor activity.^[1] The proposed mechanisms for its anticancer effects include the inhibition of DNA synthesis and the induction of apoptosis.^[1]

Inhibition of DNA Synthesis

As a nucleoside analogue, **N1-Propargylpseudouridine** may act as a competitive inhibitor of DNA polymerases. After cellular uptake, it is likely phosphorylated to its triphosphate form by cellular kinases. This triphosphate analogue can then compete with natural deoxynucleotides for incorporation into newly synthesizing DNA strands. The incorporation of this modified nucleotide could lead to chain termination or create a structurally altered DNA that is not a suitable template for further replication, thereby halting the process of DNA synthesis.

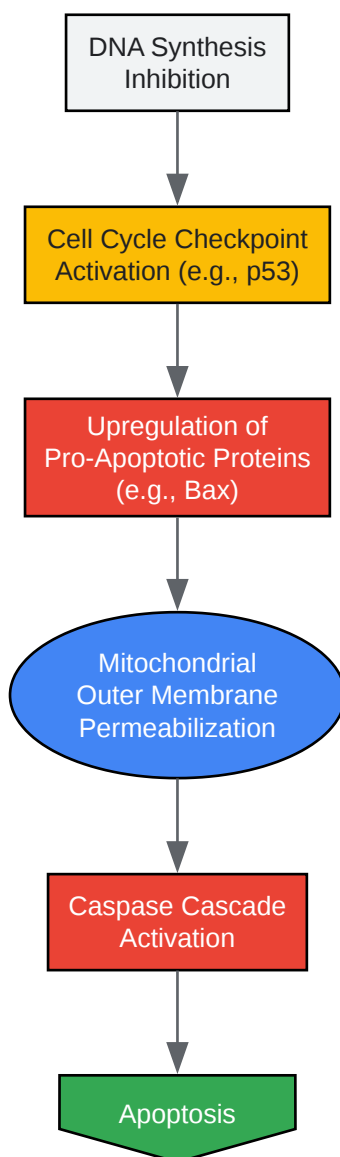


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Proposed mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The arrest of DNA synthesis is a significant cellular stress signal that can trigger the intrinsic apoptotic pathway. By disrupting the cell cycle, **N1-Propargylpseudouridine** may lead to the activation of checkpoint proteins that, if the DNA damage is irreparable, will initiate a cascade of events leading to programmed cell death. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.



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Potential signaling pathway for apoptosis induction.

Future Directions

The preliminary information on **N1-Propargylpseudouridine** suggests it is a compound of interest for further investigation in cancer therapy. Future research should focus on:

- **Detailed Synthesis and Characterization:** Publication of a detailed and optimized synthetic protocol is crucial for making this compound more accessible to the research community.
- **Quantitative Biological Evaluation:** In-depth studies are needed to quantify its cytotoxic effects on a broad range of cancer cell lines and to determine its IC50 values.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways affected by **N1-Propargylpseudouridine** will be essential for its development as a therapeutic agent. This includes confirming its effects on DNA polymerases and detailing the apoptotic pathways it activates.
- **In Vivo Studies:** Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **N1-Propargylpseudouridine**.

In conclusion, **N1-Propargylpseudouridine** represents a promising scaffold for the development of novel anticancer drugs. Its unique structure, combining the features of pseudouridine with a reactive propargyl group, warrants further comprehensive investigation by researchers and drug development professionals.

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References

- 1. PAI-1 Leads to G1-phase Cell Cycle Progression through Cyclin D3/CDK4/6 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
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